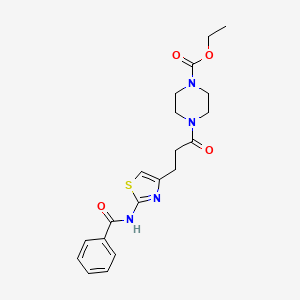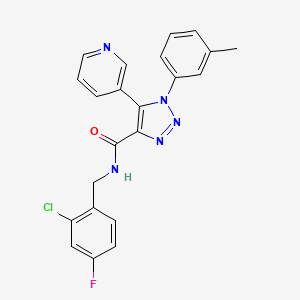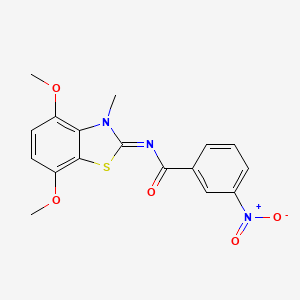![molecular formula C16H18N6 B2490717 1-苄基-4-{1H-嘧啶并[3,4-d]嘧啶-4-基}哌嗪 CAS No. 938894-42-9](/img/structure/B2490717.png)
1-苄基-4-{1H-嘧啶并[3,4-d]嘧啶-4-基}哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a compound that belongs to a broader class of chemicals characterized by the presence of a pyrazolo[3,4-d]pyrimidinyl moiety attached to a piperazine ring through a benzyl linker. This structure is of interest due to its potential for exhibiting a range of biological activities and serving as a precursor for various synthetic routes.
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, starting from basic building blocks like enaminones or benzofuran derivatives. For instance, a versatile precursor for microwave-assisted synthesis involves piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrid as a key intermediate (Mekky et al., 2021). This method highlights the efficiency and convenience of generating complex pyrazolo[3,4-d]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of such compounds has been elucidated using various analytical techniques, including X-ray crystallography, which reveals the planarity of the benzimidazole ring and the conformational preferences of the piperazine ring (Özbey et al., 1998). These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine derivatives are diverse and include nucleophilic substitutions, cycloadditions, and more, leading to a variety of heterocyclic structures. For example, the compound serves as a precursor for the synthesis of potent bacterial biofilm and MurB inhibitors, indicating its versatility in generating biologically active molecules (Mekky & Sanad, 2020).
科学研究应用
Arylpiperazine Derivatives and Their Metabolism
Arylpiperazine derivatives, such as those similar to 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine, have found clinical applications, primarily in the treatment of depression, psychosis, or anxiety (S. Caccia, 2007). These derivatives undergo extensive metabolism, including N-dealkylation, leading to various metabolites with diverse effects on neurotransmitter receptors. The study by Caccia highlights the complex pharmacokinetic properties of these compounds, suggesting potential research avenues for 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine in understanding its metabolic pathways and interactions.
Pyrazolo[3,4-d]pyrimidine Derivatives in Drug Discovery
Pyrazolo[3,4-d]pyrimidine scaffolds are recognized for their broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities (S. Cherukupalli et al., 2017). The extensive SAR studies on these derivatives underscore their potential as building blocks for developing drug-like candidates. This suggests that 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine could be explored for its therapeutic applications, leveraging the known bioactive properties of the pyrazolo[3,4-d]pyrimidine scaffold.
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have been extensively researched for their anti-mycobacterial properties, showing potential activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains (P. Girase et al., 2020). This indicates that compounds like 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine could also be investigated for their potential anti-mycobacterial effects, contributing to the development of new therapeutic agents for tuberculosis.
作用机制
Target of Action
The primary target of 1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine, also known as 4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents cells from entering the S phase, leading to cell cycle arrest . This can result in the induction of apoptosis, particularly in cancer cells that rely on rapid cell division .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential candidate for cancer treatment.
未来方向
属性
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-2-4-13(5-3-1)11-21-6-8-22(9-7-21)16-14-10-19-20-15(14)17-12-18-16/h1-5,10,12H,6-9,11H2,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNPICBCKURRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2490635.png)
![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)

![Spiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B2490639.png)
![3-(3-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2490642.png)
![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2490644.png)
![1-(4-Chlorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2490645.png)
![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)
![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)


![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2490655.png)
